molecular formula C9H13NO2S B3104097 Methyl 3-[(2-thienylmethyl)amino]propanoate CAS No. 146033-25-2

Methyl 3-[(2-thienylmethyl)amino]propanoate

Cat. No. B3104097
M. Wt: 199.27 g/mol
InChI Key: KKUIFUZJHVJQPV-UHFFFAOYSA-N
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Patent
US05464830

Procedure details

To a stirring 25 mL MeOH solution of 1.40 g (10 mmol) of methyl β-alaninate hydrochloride and 1.34 g (12 mmol) of thiophene carboxaldehyde was added 1.26 g (20 mmol) of NaCNBH3. After 1 hour, 25 mL of saturated KHCO3 was added to the reaction. The reaction mixture was then filtered, and the resulting filtrate was extracted with 50 mL of DCM. The organic layer was treated as described above in Example 7, and the residue was chromatographed to yield 0.60 g (30%) of product. Analysis calculated for C9H13NO2S (M.W. 199.27): C, 54.25; H, 6.58; N, 7.03. Found: C, 54.02; H, 6.63; N, 6.77.
[Compound]
Name
KHCO3
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
1.34 g
Type
reactant
Reaction Step Two
Quantity
1.26 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Yield
30%

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH2:3][CH2:4][C:5]([O:7][CH3:8])=[O:6].[S:9]1[CH:13]=[CH:12][CH:11]=[C:10]1[CH:14]=O.[BH3-]C#N.[Na+]>CO>[S:9]1[CH:13]=[CH:12][CH:11]=[C:10]1[CH2:14][NH:2][CH2:3][CH2:4][C:5]([O:7][CH3:8])=[O:6] |f:0.1,3.4|

Inputs

Step One
Name
KHCO3
Quantity
25 mL
Type
reactant
Smiles
Step Two
Name
Quantity
1.4 g
Type
reactant
Smiles
Cl.NCCC(=O)OC
Name
Quantity
1.34 g
Type
reactant
Smiles
S1C(=CC=C1)C=O
Name
Quantity
1.26 g
Type
reactant
Smiles
[BH3-]C#N.[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered
EXTRACTION
Type
EXTRACTION
Details
the resulting filtrate was extracted with 50 mL of DCM
ADDITION
Type
ADDITION
Details
The organic layer was treated
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
S1C(=CC=C1)CNCCC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.6 g
YIELD: PERCENTYIELD 30%
YIELD: CALCULATEDPERCENTYIELD 30.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.